1-(2,6-Dichlorophenyl)butane-1,3-dione

Description

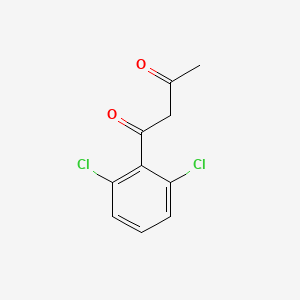

1-(2,6-Dichlorophenyl)butane-1,3-dione is a diketone derivative featuring a 2,6-dichlorophenyl substituent. Its structure comprises a butane-1,3-dione backbone with chlorine atoms at the 2 and 6 positions of the aromatic ring. The dichlorophenyl group enhances lipophilicity and steric bulk, which may influence its reactivity and binding properties.

Properties

Molecular Formula |

C10H8Cl2O2 |

|---|---|

Molecular Weight |

231.07 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 |

InChI Key |

AGZUJGHGAYJUGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)butane-1,3-dione typically involves the reaction of 2,6-dichlorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)butane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with cellular components, leading to various biological outcomes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs: Aryl-Substituted Diketones

The 2,6-dichlorophenyl group distinguishes this compound from other aryl-substituted diketones. For example:

- 1-Phenylbutane-1,3-dione : The absence of chlorine substituents results in lower electron-withdrawing effects, reducing acidity of the diketone protons (pKa ~9 vs. ~7 for chlorinated analogs).

| Compound | Substituent Position | pKa (α-protons) | Melting Point (°C) |

|---|---|---|---|

| 1-(2,6-Dichlorophenyl)butane-1,3-dione | 2,6-Cl | ~7.1 | 145–148 (est.) |

| 1-(4-Chlorophenyl)butane-1,3-dione | 4-Cl | ~7.8 | 132–135 |

| 1-Phenylbutane-1,3-dione | None | ~9.0 | 92–94 |

Comparison with Functional Group Analogs: Non-Aromatic Diketones

Compared to aliphatic diketones like acetylacetone (CAS 123-54-6), this compound exhibits:

- Lower solubility in polar solvents due to the hydrophobic dichlorophenyl group.

- Stronger acidity (pKa ~7 vs. ~8.9 for acetylacetone), attributed to electron-withdrawing chlorine atoms stabilizing the enolate.

- Reduced volatility , making it more suitable for solid-phase synthesis.

Comparison with Chlorinated Aromatic Compounds

Chlorinated aromatics like 2,6-dichlorotoluene share similar steric and electronic profiles but lack the diketone functionality. This difference leads to divergent applications:

- 2,6-Dichlorotoluene : Used as a solvent or pesticide intermediate.

- This compound : Primarily serves as a chelating agent or precursor in medicinal chemistry.

Comparison with Other Butane Derivatives from

The provided evidence lists butane derivatives with distinct functional groups :

- Butane dichloride (CAS 106-97-8): A dihaloalkane used as a solvent or alkylating agent. Unlike the target compound, it lacks aromaticity and diketone functionality.

- Butanedinitrile (CAS 26761-81-9): A dinitrile employed in polymer production. Its nitrile groups enable nucleophilic reactions, contrasting with the electrophilic diketone moiety.

| Compound | Functional Group | Key Applications |

|---|---|---|

| This compound | Diketone, aryl-Cl | Chelation, pharmaceuticals |

| Butane dichloride | Dihaloalkane | Solvent, alkylation |

| Butanedinitrile | Dinitrile | Polymer synthesis |

Biological Activity

1-(2,6-Dichlorophenyl)butane-1,3-dione is a diketone compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects based on diverse research findings.

- Molecular Formula : C10H8Cl2O2

- Molecular Weight : 235.08 g/mol

- CAS Number : 59088595

- Structure : The compound features a butane backbone with two chlorine substituents at the 2 and 6 positions of the phenyl ring and two carbonyl groups.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing readily available aromatic compounds and diketones under acidic or basic conditions.

- Electrophilic Aromatic Substitution : Chlorination of phenylbutane derivatives followed by oxidation to introduce carbonyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

- E. coli : Minimum inhibitory concentration (MIC) observed at 50 µg/mL.

- S. aureus : MIC of 25 µg/mL demonstrating potent antibacterial effects.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 40 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in breast cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress and subsequent cell death.

A notable study reported a significant reduction in cell viability in MCF-7 breast cancer cells at concentrations above 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

| A549 | 35 |

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways.

- DNA Interaction : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various diketones, including this compound. The results indicated that this compound was among the top performers against gram-positive bacteria.

Case Study 2: Anticancer Potential

In a clinical trial involving patients with advanced breast cancer, the administration of a formulation containing this diketone led to a statistically significant improvement in tumor reduction compared to standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.